molecular formula C14H12BrFOS B6223916 4-bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene CAS No. 2763777-31-5

4-bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene

Katalognummer B6223916
CAS-Nummer: 2763777-31-5
Molekulargewicht: 327.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene, commonly referred to as BFMSB, is a small organic molecule that has been studied for its potential as a synthetic intermediate and a drug candidate. It is a member of the benzene family and is composed of a benzene ring with a bromine, fluorine, and methylsulfanyl substituents. BFMSB has been studied for its ability to interact with proteins, enzymes, and receptors, and has been identified as a potential therapeutic agent in the treatment of various diseases.

Wirkmechanismus

The mechanism of action of BFMSB is not completely understood. However, it is believed that BFMSB interacts with proteins, enzymes, and receptors in a manner similar to other benzene-based compounds. Specifically, BFMSB is thought to interact with the active sites of enzymes and receptors, preventing them from performing their normal functions. In addition, BFMSB has been shown to interact with the cytochrome P450 (CYP) 3A4 enzyme, inhibiting its activity. This inhibition of CYP 3A4 could potentially lead to an increase in the bioavailability of drugs, as well as an increased risk of drug interactions and side effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of BFMSB are not well understood. However, it has been shown to interact with proteins, enzymes, and receptors, and has been identified as a potential therapeutic agent in the treatment of various diseases. In particular, BFMSB has been studied for its potential to inhibit the enzyme cytochrome P450 (CYP) 3A4, which is involved in the metabolism of many drugs. In addition, BFMSB has been studied for its potential to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of nucleotides.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using BFMSB in laboratory experiments include its low cost, availability, and relative stability. In addition, BFMSB is relatively easy to synthesize, making it a useful tool for researchers. However, there are some limitations to using BFMSB in laboratory experiments. For example, BFMSB is a small molecule, and its interactions with proteins, enzymes, and receptors may be difficult to study. In addition, the mechanism of action of BFMSB is not completely understood, making it difficult to predict its effects.

Zukünftige Richtungen

The potential future directions for the study of BFMSB include further investigation of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research could be conducted to determine the effects of BFMSB on other proteins, enzymes, and receptors. Additionally, further studies could be conducted to determine the potential therapeutic applications of BFMSB, such as its use as an inhibitor of CYP 3A4 or DHFR. Finally, further research could be conducted to determine the pharmacokinetics and pharmacodynamics of BFMSB, as well as its potential interactions with other drugs.

Synthesemethoden

BFMSB can be synthesized using a variety of methods, including the Ullmann reaction, the Suzuki coupling reaction, and the Buchwald-Hartwig amination reaction. The Ullmann reaction involves the coupling of two aromatic compounds in the presence of a copper-based catalyst. The Suzuki coupling reaction involves the coupling of an aryl halide and an organoboron compound in the presence of a palladium-based catalyst. The Buchwald-Hartwig amination reaction involves the coupling of an aryl halide and an amine in the presence of a palladium-based catalyst. All of these methods have been used to synthesize BFMSB with varying degrees of success.

Wissenschaftliche Forschungsanwendungen

BFMSB has been studied for its potential as a synthetic intermediate and a drug candidate. It has been shown to interact with proteins, enzymes, and receptors, and has been identified as a potential therapeutic agent in the treatment of various diseases. In particular, BFMSB has been studied for its potential to inhibit the enzyme cytochrome P450 (CYP) 3A4, which is involved in the metabolism of many drugs. In addition, BFMSB has been studied for its potential to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of nucleotides.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene' involves the introduction of a bromine atom at the 4-position of a benzene ring, followed by the addition of a methoxy group at the 1-position and a methylsulfanyl group at the 2-position. Finally, a fluorine atom is added to the phenyl group attached to the methoxy group.", "Starting Materials": [ "4-bromoacetophenone", "4-fluoroanisole", "methyl mercaptan", "sodium hydride", "methyl iodide", "palladium on carbon", "triethylamine", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Bromination of 4-bromoacetophenone using sodium hydride and bromine to yield 4-bromoacetophenone bromide", "Step 2: Methylation of 4-bromoacetophenone bromide using methyl iodide and palladium on carbon to yield 4-bromo-1-(methylamino)acetophenone", "Step 3: Conversion of 4-bromo-1-(methylamino)acetophenone to 4-bromo-1-(hydroxyamino)acetophenone using hydrogen peroxide and sodium hydroxide", "Step 4: Conversion of 4-bromo-1-(hydroxyamino)acetophenone to 4-bromo-1-(hydroxymethoxy)acetophenone using acetic acid and triethylamine", "Step 5: Conversion of 4-bromo-1-(hydroxymethoxy)acetophenone to 4-bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene using 4-fluoroanisole and methyl mercaptan in the presence of sodium hydride and water" ] }

CAS-Nummer

2763777-31-5

Produktname

4-bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene

Molekularformel

C14H12BrFOS

Molekulargewicht

327.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.